molecular formula C18H11ClN2S2 B2392937 2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole CAS No. 337920-49-7

2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole

Cat. No. B2392937
CAS RN: 337920-49-7
M. Wt: 354.87
InChI Key: DRIALOWUFYXVSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole, abbreviated as 2-(2-(4-ClPS)-3-Pyr)-BT, is a heterocyclic compound with a benzothiazole ring system. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 145-147°C. 2-(2-(4-ClPS)-3-Pyr)-BT has a wide range of applications in organic synthesis, pharmaceuticals, and materials science.

Scientific Research Applications

Antiviral Activity

Compounds similar to “2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole” have been synthesized and tested for their antiviral activity . For instance, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were found to possess certain anti-tobacco mosaic virus activity .

Antibacterial Potential

Derivatives containing the 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide moiety, which is structurally similar to the compound , have been synthesized and evaluated for their antibacterial potentials. The study showed that these compounds are moderate inhibitors of various bacterial strains.

Anti-Enzymatic Potential

The same derivatives mentioned above have also been evaluated for their anti-enzymatic potential. They showed moderate inhibition against the lipoxygenase enzyme, which plays a key role in the metabolism of fatty acids and the development of inflammatory responses.

Antifolate and Antitumor Activities

Certain analogues of 2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide have been synthesized as potential dihydrofolate reductase inhibitors and antitumor agents. These compounds showed significant inhibition of human dihydrofolate reductase and were effective against various tumor cells in culture.

Crystal Structure Analysis

Studies on the crystal structures of similar compounds have provided insights into their molecular conformations and intermolecular interactions. These studies are crucial for understanding the chemical properties and potential applications of these compounds in scientific research.

properties

IUPAC Name

2-[2-(4-chlorophenyl)sulfanylpyridin-3-yl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClN2S2/c19-12-7-9-13(10-8-12)22-17-14(4-3-11-20-17)18-21-15-5-1-2-6-16(15)23-18/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRIALOWUFYXVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(N=CC=C3)SC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((4-Chlorophenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.